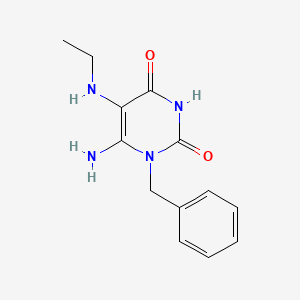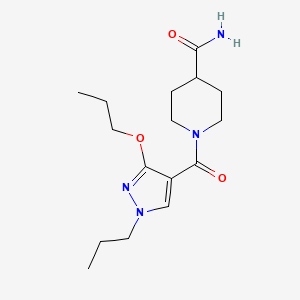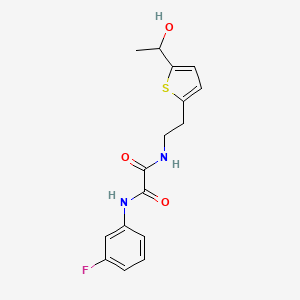![molecular formula C16H19NO B2955881 N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide CAS No. 2176843-74-4](/img/structure/B2955881.png)
N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a synthetic compound that belongs to the family of amides and is commonly referred to as TCTA. TCTA has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biochemistry.
Mecanismo De Acción
The mechanism of action of TCTA is not fully understood, but it is believed to be related to its electron transport properties. TCTA has a high electron affinity, which allows it to efficiently transport electrons from the donor to the acceptor molecules. This property makes TCTA an ideal candidate for use in OLEDs and OPVs.
Biochemical and Physiological Effects:
TCTA has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that TCTA can induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Additionally, TCTA has been shown to have low toxicity levels, making it a safe candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TCTA in lab experiments include its high purity level, stability, and low toxicity levels. However, the limitations of using TCTA in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are numerous future directions for the study of TCTA. One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Another direction is the exploration of TCTA's potential applications in the field of biochemistry, particularly in the development of new fluorescent probes for the detection of biomolecules. Additionally, the study of TCTA's biochemical and physiological effects could lead to the development of new anticancer agents. Overall, TCTA has significant potential for use in various fields, and further research is needed to fully understand its properties and applications.
Métodos De Síntesis
TCTA can be synthesized through various methods, including Suzuki coupling, Sonogashira coupling, and Heck coupling. The most common method used for the synthesis of TCTA is the Suzuki coupling method, which involves the reaction between 1-bromo-3,5,7-tri-tert-butylbenzene and prop-2-ynylamine in the presence of a palladium catalyst. The reaction yields TCTA as a yellow powder with a high purity level.
Aplicaciones Científicas De Investigación
TCTA has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biochemistry. In the field of organic electronics, TCTA has been used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high electron mobility and stability. In optoelectronics, TCTA has been used as a charge transport material in organic photovoltaic cells (OPVs) due to its high photoconductivity and low energy loss. In biochemistry, TCTA has been used as a fluorescent probe for the detection of biomolecules due to its high sensitivity and selectivity.
Propiedades
IUPAC Name |
N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-15(18)17-16-13-7-8-14(16)10-12-6-4-3-5-11(12)9-13/h2-6,13-14,16H,1,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLQLRSZRSKKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1C2CCC1CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2955799.png)


![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)
![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)

![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)

![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)
![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)
